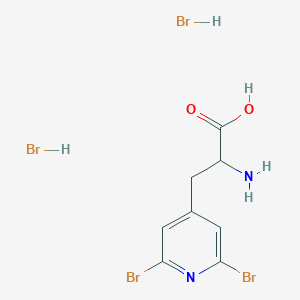

![molecular formula C18H17N3O6S B2725949 3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886910-92-5](/img/structure/B2725949.png)

3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

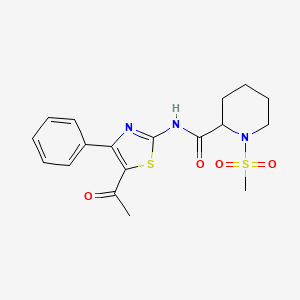

The compound “3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound is not intended for human or veterinary use and is available for research use only.

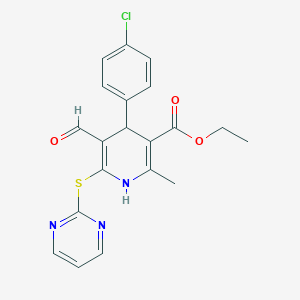

Synthesis Analysis

The synthesis of similar compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of the compound is C18H17N3O6S. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

The formation of the 1,3,4-oxadiazole involves the presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacking the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.41. More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Crystal Structure and Biological Studies

Research on derivatives of 1,3,4-oxadiazoles, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has focused on their synthesis, crystal structure, and biological activities. These compounds exhibit significant antibacterial and antioxidant activities, attributed to their unique molecular structures. The study of their crystal structures through X-ray diffraction and Hirshfeld surface analysis provides insights into the molecular interactions that underpin their biological effects (Subbulakshmi N. Karanth et al., 2019).

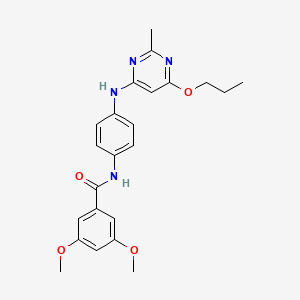

Anticancer Evaluation

The synthesis of benzamide derivatives containing 1,3,4-oxadiazole units has shown promising results in anticancer evaluations. These compounds have been tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity. Such studies underscore the potential of 1,3,4-oxadiazole and benzamide derivatives as leads for the development of new anticancer drugs (B. Ravinaik et al., 2021).

Polymer Science Applications

Aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized for their thermal stability and material properties. These polymers exhibit good solubility in certain solvents and can be cast into thin, flexible films with significant tensile strength. The presence of 1,3,4-oxadiazole rings contributes to their thermal stability and potential applications in high-performance materials (I. Sava et al., 2003).

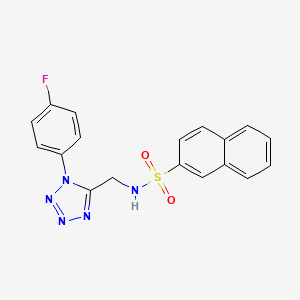

Antimicrobial and Anti-Proliferative Activities

N-Mannich bases of 1,3,4-oxadiazole have been synthesized and shown to possess significant antimicrobial and anti-proliferative activities against a range of pathogens and cancer cell lines. These findings highlight the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents and cancer therapeutics (L. H. Al-Wahaibi et al., 2021).

Safety and Hazards

Future Directions

Oxadiazole derivatives are of interest to researchers in the fields of medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, future research could focus on exploring the potential applications of this compound in drug development.

properties

IUPAC Name |

3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-25-14-9-6-12(10-15(14)26-2)16(22)19-18-21-20-17(27-18)11-4-7-13(8-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHAIGQUZKKPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)

![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)

![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B2725877.png)

![7-Butyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2725884.png)

![N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide](/img/structure/B2725885.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2725889.png)